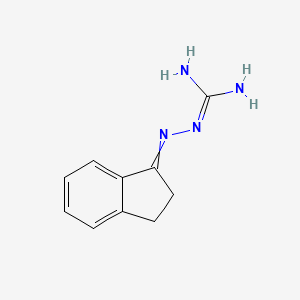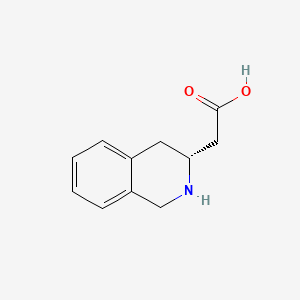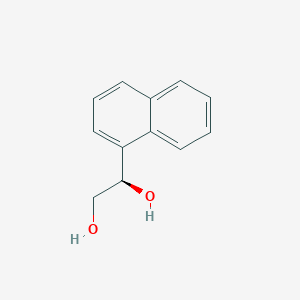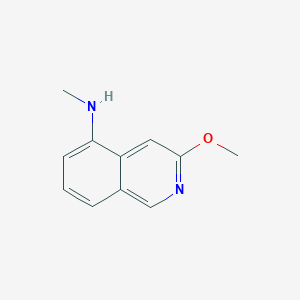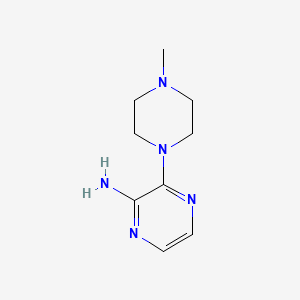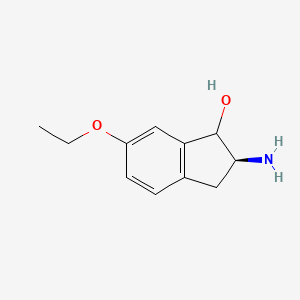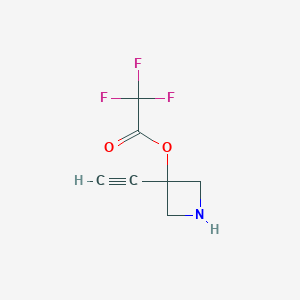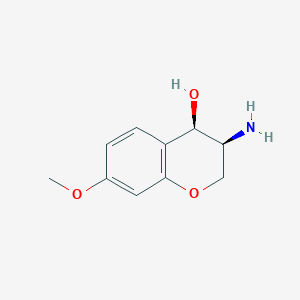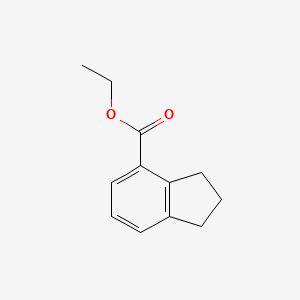
Ethyl 2,3-dihydro-1H-indene-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2,3-dihydro-1H-indene-4-carboxylate is an organic compound that belongs to the class of indene derivatives It is characterized by a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring, with an ethyl ester functional group attached to the fourth carbon of the indene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,3-dihydro-1H-indene-4-carboxylate typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method involves the reaction of 2-phenylbutyric acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds through esterification followed by intramolecular cyclization to form the indene ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts such as p-toluenesulfonic acid or Lewis acids may be employed to facilitate the cyclization step.
化学反应分析
Types of Reactions
Ethyl 2,3-dihydro-1H-indene-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid or ketone derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or the indene ring to a fully saturated cyclopentane ring.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ethyl 2,3-dihydro-1H-indene-4-carboxylic acid or 2,3-dihydro-1H-indene-4-one.
Reduction: Formation of ethyl 2,3-dihydro-1H-indene-4-methanol or 2,3-dihydroindane.
Substitution: Formation of halogenated derivatives such as ethyl 5-bromo-2,3-dihydro-1H-indene-4-carboxylate.
科学研究应用
Ethyl 2,3-dihydro-1H-indene-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ethyl 2,3-dihydro-1H-indene-4-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins.
相似化合物的比较
Ethyl 2,3-dihydro-1H-indene-4-carboxylate can be compared to other indene derivatives such as:
Indane: A simpler structure without the ester functional group.
2,3-Dihydro-1H-indene-1-carboxylate: Similar structure but with the ester group at a different position.
4-Methyl-2,3-dihydro-1H-indene: Contains a methyl group instead of an ethyl ester.
属性
CAS 编号 |
105640-10-6 |
|---|---|
分子式 |
C12H14O2 |
分子量 |
190.24 g/mol |
IUPAC 名称 |
ethyl 2,3-dihydro-1H-indene-4-carboxylate |
InChI |
InChI=1S/C12H14O2/c1-2-14-12(13)11-8-4-6-9-5-3-7-10(9)11/h4,6,8H,2-3,5,7H2,1H3 |
InChI 键 |
NWUBOFMDMPMARL-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC=CC2=C1CCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




